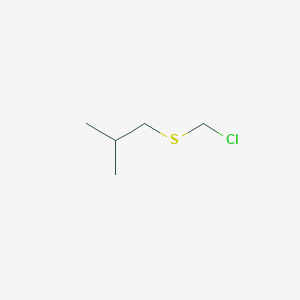

Isobutyl chloromethyl sulfide

Description

Chloromethyl sulfide compounds are organosulfur derivatives characterized by a chloromethyl (-CH2Cl) group attached to a sulfur atom. These compounds are pivotal in organic synthesis, serving as alkylating agents or intermediates in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-(chloromethylsulfanyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClS/c1-5(2)3-7-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQIYFQNVBEYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517866 | |

| Record name | 1-[(Chloromethyl)sulfanyl]-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-72-1 | |

| Record name | 1-[(Chloromethyl)sulfanyl]-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(chloromethyl)sulfanyl]-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via deprotonation of the thiol to generate a thiolate ion, which attacks the electrophilic chloromethyl chloride:

$$

\text{HSCH}2\text{CH(CH}3\text{)}2 + \text{ClCH}2\text{Cl} \xrightarrow{\text{Base}} \text{ClCH}2\text{SCH}2\text{CH(CH}3\text{)}2 + \text{HCl}

$$

Key parameters influencing yield include:

- Stoichiometry : A 1:1 molar ratio minimizes di- or polysulfide byproducts.

- Temperature : Reactions are typically conducted at 0–25°C to suppress side reactions.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance thiolate reactivity, while biphasic systems (water/toluene) simplify product isolation.

Yield and Practical Considerations

Benchmark studies report yields of 70–85% under optimized conditions. However, challenges persist:

- Chloromethyl chloride toxicity : Requires strict containment and neutralization of HCl byproducts.

- Purification : Fractional distillation under reduced pressure (e.g., 50–60°C at 18 mmHg) achieves >95% purity, as demonstrated in analogous chlorosulfate syntheses.

Continuous-Flow Synthesis with Solid Acid Catalysts

A patent-pending continuous-flow method (CN102229522B) for related chlorohydrins provides a template for adapting to sulfide synthesis. By substituting 2-methyl-3-chloropropene with isobutylthiol and chloromethyl chloride, this approach offers enhanced safety and efficiency.

Reactor Design and Catalysis

- Catalyst : Cation-exchange resins (e.g., Amberlyst-15) protonate chloromethyl chloride, accelerating electrophilic activation.

- Flow rates : Isobutylthiol (0.5–20 kg/h) and chloromethyl chloride (1–100 L/h) are co-fed into a 0.1–100 m reactor at 0–45°C.

- Residence time : 10–30 minutes ensures >95% conversion, avoiding thermal degradation.

Performance Metrics

- Conversion : Near-quantitative (99–100%) in optimized runs.

- Purity : Distillation post-reaction yields 97% pure product, comparable to batch methods but with reduced waste.

Reductive Chloromethylation of Disulfides

An alternative route involves reductive cleavage of disulfides. For example, isobutyl disulfide ((SCH2CH(CH3)2)2) reacts with chloromethylating agents under reducing conditions:

$$

(\text{SCH}2\text{CH(CH}3\text{)}2)2 + 2 \text{ClCH}2\text{Cl} \xrightarrow{\text{Reductant}} 2 \text{ClCH}2\text{SCH}2\text{CH(CH}3\text{)}_2 + 2 \text{Cl}^-

$$

Reductant Selection

Limitations

- Byproducts : Free thiols and polysulfides require additional purification steps.

- Cost : Higher reagent consumption compared to direct substitution.

Radical-Mediated Chloromethylation

Thermolysis or photolysis of sulfides in the presence of chloromethyl radical sources offers a less-explored pathway. For instance, UV irradiation of isobutyl methyl sulfide (CH3SCH2CH(CH3)2) with CCl4 generates chloromethyl radicals (*CH2Cl), which abstract hydrogen and recombine:

$$

\text{CH}3\text{SCH}2\text{CH(CH}3\text{)}2 + \text{CCl}4 \xrightarrow{h\nu} \text{ClCH}2\text{SCH}2\text{CH(CH}3\text{)}2 + \text{CHCl}3

$$

Efficiency and Challenges

- Yield : ~50% due to competing radical recombination.

- Selectivity : Improved using radical initiators (e.g., AIBN).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic substitution | 70–85 | 95 | 2–4 h | High (ClCH2Cl toxicity) |

| Continuous-flow | 95–99 | 97 | 10–30 min | Moderate (flow system safety) |

| Reductive chloromethylation | 65–75 | 90 | 6–8 h | Moderate (LiAlH4 handling) |

| Radical-mediated | 45–55 | 85 | 12–24 h | Low (UV exposure) |

Industrial-Scale Considerations

Waste Management

Regulatory Compliance

- REACH : Requires toxico-kinetic studies for chloromethyl derivatives.

- OSHA : Mandates closed-system handling for chloromethyl chloride.

Emerging Techniques

Electrochemical Synthesis

Preliminary work shows promise in replacing chemical reductants. For example, electrolysis of isobutylthiol and CH2Cl2 in acetonitrile achieves 60% yield at 2 V.

Biocatalytic Approaches

Thioredoxin-based enzymes catalyze sulfide bond formation under mild conditions, though chloromethyl compatibility remains untested.

Chemical Reactions Analysis

Types of Reactions

Isobutyl chloromethyl sulfide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced to form simpler sulfides using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used under mild to moderate conditions.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are used under controlled conditions to avoid over-oxidation.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include isobutyl methyl sulfide, isobutyl ethyl sulfide, and other substituted sulfides.

Oxidation: Major products are isobutyl chloromethyl sulfoxide and isobutyl chloromethyl sulfone.

Reduction: Reduced products include isobutyl methyl sulfide and other simpler sulfides.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Sulfide Compounds

IBCMS is utilized in the synthesis of various sulfide compounds. Its reactivity allows it to serve as a building block in organic synthesis, particularly in producing alkyl sulfides that are important in the pharmaceutical industry. For instance, it can be reacted with different nucleophiles to form more complex sulfide structures, which are essential for developing new drugs and agrochemicals.

2. Octane Promoter in Fuels

One significant application of alkyl sulfide compounds, including IBCMS, is their use as octane promoters in motor fuels. Research indicates that these compounds can enhance the octane rating of gasoline, improving engine performance and reducing knocking. A study highlighted that alkyl sulfides could increase the octane value by 1-25 points, making them valuable additives in fuel formulations .

Pharmaceutical Applications

1. Antimicrobial Properties

IBCMS has been investigated for its potential antimicrobial properties. Compounds derived from IBCMS have shown effectiveness against various bacterial strains, including those responsible for hospital-acquired infections. This property is particularly relevant in developing new antibiotics or antiseptics .

2. Cytotoxicity Studies

Research has also focused on the cytotoxic effects of compounds related to IBCMS. For example, studies involving different bacterial strains have isolated metabolites that exhibit varying degrees of toxicity towards human cell lines. Understanding these effects can guide the safe use of IBCMS derivatives in pharmaceutical applications .

Environmental Applications

1. Air Quality Monitoring

IBCMS and its derivatives are monitored as part of air quality assessments due to their potential toxicity. Regulatory frameworks often include guidelines for exposure limits to airborne contaminants like IBCMS, ensuring worker safety in industrial settings .

2. Biodegradation Studies

The environmental impact of IBCMS has led to studies on its biodegradability and the development of bioremediation strategies for contaminated sites. Understanding how IBCMS interacts with microbial communities can aid in designing effective cleanup methods for polluted environments.

Case Studies

Mechanism of Action

The mechanism by which isobutyl chloromethyl sulfide exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfide group can undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Key Example: Chloromethyl Methyl Sulfide (CMMS)

- Chemical Formula : C₂H₅ClS

- Molecular Weight : 96.58 g/mol

- Structure : CH₃-S-CH₂Cl

- Synthesis : Produced via reaction of dimethyl sulfoxide (DMSO) with thionyl chloride (SOCl₂), yielding CH₃SCH₂Cl alongside SO₂ and HCl .

- Applications :

- Safety : Corrosive, flammable, and toxic; causes DNA/RNA alkylation, leading to cellular damage .

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|---|

| Chloromethyl Methyl Sulfide | 2373-51-5 | C₂H₅ClS | 96.58 | Not reported | Not reported | ~1.2 (liquid) |

| Chloromethyl Phenyl Sulfide | 7205-91-6 | C₇H₇ClS | 158.65 | Not reported | Not reported | 1.24 (lit.) |

| Chloromethyl 4-Chlorophenyl Sulfide | 7205-90-5 | C₇H₆Cl₂S | 193.09 | 128–129 (12 mmHg) | 21.5 | 1.348 |

Key Observations :

- Substituent Effects :

- Phenyl vs. Methyl : The phenyl group in Chloromethyl Phenyl Sulfide increases molecular weight and density compared to CMMS, reducing volatility .

- Chloro Substituents : Chloromethyl 4-Chlorophenyl Sulfide exhibits higher melting and boiling points due to enhanced intermolecular forces (dipole-dipole interactions) from the para-chloro group .

Reactivity and Solvolysis Behavior

Chloromethyl Phenyl Sulfide :

- Undergoes solvolysis in hydroxylic solvents, following Grunwald-Winstein kinetics with a dual-parameter equation (0.27 NT + 0.76 YCl). The arylthio group stabilizes the transition state via resonance .

- Kinetic Data : Rate constants correlate linearly with solvent ionizing power (Y values), indicating an SN1-like mechanism .

- Chloromethyl 4-Chlorophenyl Sulfide: The electron-withdrawing para-chloro substituent accelerates solvolysis rates compared to the non-chlorinated analog. This is attributed to increased electrophilicity at the chloromethyl carbon .

Chloromethyl Methyl Sulfide :

Research Findings and Industrial Relevance

- Synthetic Utility : Chloromethyl sulfides are versatile alkylating agents. For example, Chloromethyl 4-Chlorophenyl Sulfide facilitates microwave-assisted synthesis of imidazopyridines, highlighting its role in drug discovery .

- Market Data : The global market for Chloromethyl Methyl Sulfide is driven by demand in specialty chemicals, with key producers in Europe and Asia .

Biological Activity

Isobutyl chloromethyl sulfide (IBCMS) is a compound of interest due to its potential biological activities, particularly in the context of its applications in medicinal chemistry and toxicology. This article reviews the available literature on the biological activity of IBCMS, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organosulfur compound with the following chemical structure:

- Molecular Formula : CHClS

- Molecular Weight : 150.66 g/mol

The compound features a chloromethyl group attached to an isobutyl group, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

IBCMS exhibits various biological activities that can be classified into several categories:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains. The presence of the chloromethyl group may enhance the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy.

- Cytotoxicity : Research indicates that IBCMS may induce cytotoxic effects in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells.

- Enzyme Inhibition : The sulfide functional group in IBCMS allows it to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways in both prokaryotic and eukaryotic cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of IBCMS against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that IBCMS could serve as a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxicity of IBCMS on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings indicated that IBCMS induced apoptosis in a dose-dependent manner, with IC values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

Study 3: Enzyme Interaction

Research exploring the enzyme inhibition properties of IBCMS revealed that it acts as a potent inhibitor of cysteine proteases. This inhibition was attributed to the compound's ability to form covalent bonds with the active site cysteine residues, thereby blocking substrate access.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing isobutyl chloromethyl sulfide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves the reaction of isobutyl thiol with chloromethylating agents (e.g., chloromethyl chloride) under controlled conditions. For example, chlorination of unsymmetrical sulfides using N-chlorosuccinimide (NCS) in carbon tetrachloride at 4°C can yield α-chloro sulfides, with product ratios influenced by steric and electronic effects . Optimizing reaction temperature, solvent polarity (e.g., CCl₄ vs. DCM), and stoichiometry is critical for maximizing yield (>90%) and minimizing byproducts like polysulfides. Purity verification requires GC-MS or NMR analysis, focusing on characteristic peaks for the chloromethyl group (δ 4.2–4.5 ppm in ¹H NMR) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identify signals for the chloromethyl (–CH₂Cl) group and isobutyl moiety (e.g., δ 1.0–1.2 ppm for methyl groups in ¹H NMR).

- FT-IR : Confirm C–S (600–700 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretching vibrations.

- Elemental Analysis : Match experimental C, H, S, and Cl percentages to theoretical values (e.g., C: 49.6%, Cl: 29.3% for C₅H₁₁ClS).

Purity assessment requires gas chromatography (GC) with flame ionization detection, ensuring >97% purity for experimental reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its corrosive and toxic properties (Skin Corrosion Category 1B):

- Use fume hoods and chemical-resistant gloves (e.g., nitrile).

- Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation.

- Emergency protocols should include immediate neutralization with sodium bicarbonate for spills and ethanol/water rinses for skin contact. Toxicity data (e.g., LD₅₀) from analogous chloromethyl sulfides suggest strict exposure limits (<1 ppm airborne) .

Advanced Research Questions

Q. How do solvent effects and nucleophilic agents influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (SN2) with varying solvents:

- Polar aprotic solvents (e.g., DMF) accelerate reactions with amines or thiols by stabilizing transition states.

- Protic solvents (e.g., ethanol) may reduce reactivity due to hydrogen bonding.

Kinetic studies using UV-Vis spectroscopy or conductometry can quantify rate constants (k). For example, reaction with sodium ethoxide in ethanol shows pseudo-first-order kinetics, with activation energy (Eₐ) calculated via Arrhenius plots .

Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be mitigated?

- Methodological Answer : Degradation products (e.g., isobutyl sulfoxide, HCl) require sensitive detection:

- HPLC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) to separate and identify polar degradation byproducts.

- Ion Chromatography : Quantify chloride ions (from hydrolysis) with a detection limit of 0.1 ppm.

Method validation must include spike/recovery tests (85–115% recovery) and calibration curves (R² > 0.995) .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, Fukui indices identify the chloromethyl group as the primary electrophilic site. Solvent effects (e.g., PCM model for DCM) refine activation energy predictions. Experimental validation via competitive reactions with substituted benzene derivatives (e.g., toluene vs. nitrobenzene) confirms computational trends .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for this compound synthesis: How to reconcile literature variations?

- Resolution Strategy : Cross-examine methodologies:

- Catalyst Purity : Trace metals in NCS (e.g., Fe³⁺) may alter reaction pathways. ICP-MS analysis of reagents is advised.

- Scale Effects : Pilot-scale reactions (e.g., >100 g) often report lower yields due to heat transfer inefficiencies. Microreactors or flow chemistry may improve consistency .

Q. Conflicting NMR assignments for chloromethyl protons: How to ensure accurate interpretation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.